molecular formula C10H7BrO2 B12955433 4-Bromo-3-methyl-2H-chromen-2-one

4-Bromo-3-methyl-2H-chromen-2-one

Cat. No.: B12955433
M. Wt: 239.06 g/mol
InChI Key: JFUDLFRXVZMKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methyl-2H-chromen-2-one is a brominated derivative of the coumarin scaffold, a privileged structure in medicinal chemistry and chemical biology. This compound is primarily valued as a versatile chemical building block for the synthesis of more complex molecules . The presence of the bromine atom at the 4-position and the methyl group at the 3-position makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse aryl and alkyl substituents . Researchers utilize this and similar bromocoumarins to create novel heterocyclic systems, including pyrazoles, pyrimidines, thiazoles, and 1,3,4-thiadiazoles, which are cores in many pharmacologically active compounds . These synthetic efforts are driven by the well-documented biological activities of coumarin derivatives, which include antitumor , anti-inflammatory, and anticoagulant properties. As such, this compound provides a critical starting point for drug discovery programs and the development of new chemical probes. This product is intended for research purposes in laboratory settings only. Given the lack of direct data, the information presented is based on the properties of closely related bromocoumarins. To obtain definitive data on this specific compound, consulting specialized chemical databases or the scientific literature directly may be necessary.

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

4-bromo-3-methylchromen-2-one

InChI

InChI=1S/C10H7BrO2/c1-6-9(11)7-4-2-3-5-8(7)13-10(6)12/h2-5H,1H3

InChI Key

JFUDLFRXVZMKBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2OC1=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-2H-chromen-2-one typically involves the bromination of 3-methyl-2H-chromen-2-one. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. For instance, 3-methyl-2H-chromen-2-one can be synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of solvent-free conditions and recyclable catalysts is also explored to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Recent studies indicate that 4-Bromo-3-methyl-2H-chromen-2-one exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including prostate (DU145), liver (HepG2), ovarian (SKOV3), and breast (MDA-MB 231) cancers. The compound activates the caspase pathway, downregulating anti-apoptotic genes, which leads to increased cancer cell death .

2. Antimicrobial Properties
The compound demonstrates significant antimicrobial activity against several bacterial strains, including those resistant to conventional antibiotics. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular functions .

3. Enzyme Inhibition
this compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This property makes it a valuable candidate for drug development, particularly in optimizing pharmacokinetics .

Biochemical Applications

1. Interaction with Biomolecules
Studies have shown that this compound interacts with various biomolecules, influencing cellular processes such as metabolism and gene expression. Its ability to modulate cell signaling pathways positions it as a potential therapeutic agent in treating metabolic disorders .

2. Synthesis of Novel Compounds
The compound serves as an intermediate in synthesizing other biologically active molecules. For example, it has been used in the synthesis of thiazole derivatives that exhibit anti-tubercular activity .

Materials Science Applications

1. Dyes and Optical Brighteners
Due to its chromophoric properties, this compound is explored for applications in developing dyes and optical brighteners. Its ability to absorb light at specific wavelengths makes it suitable for various industrial applications .

Case Studies and Research Findings

StudyFocusFindings
Yelchuri et al. (2016)Anticancer ActivityDemonstrated significant anticancer effects against DU145 and HepG2 cell lines with IC50 values indicating potent activity .
Prasad et al. (2016)Antimicrobial ActivityShowed effectiveness against resistant bacterial strains; mechanism involves membrane disruption .
PMC Article (2020)Enzyme InhibitionIdentified as an inhibitor of cytochrome P450 enzymes, impacting drug metabolism .

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The bromine atom enhances its binding affinity to the target enzymes, making it a potent inhibitor .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 4-bromo-3-methyl-2H-chromen-2-one, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methyl-2H-chromen-2-one Br (8), Cl (6), 4-hydroxyphenyl (3), methyl (4) C₁₇H₁₁BrClO₃ Additional chloro and hydroxyphenyl groups enhance polarity and potential H-bonding .
3-Bromo-2-phenyl-4H-chromen-4-one Br (3), phenyl (2) C₁₅H₉BrO₂ Bromine at position 3 and phenyl at position 2 increase steric bulk, altering reactivity .
6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one Br (6), methyl (4), phenyl (3) C₁₆H₁₁BrO₂ Bromine at position 6 and phenyl group may influence π-π stacking in crystallography .
3-Acetyl-6-bromo-2H-chromen-2-one Br (6), acetyl (3) C₁₁H₇BrO₃ Acetyl group at position 3 enhances electrophilicity for nucleophilic reactions .
4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one BrCH₂ (4), OH (7) C₁₀H₇BrO₃ Bromomethyl and hydroxy groups improve solubility and metal-chelating ability .

Key Observations:

  • Position of Bromine : Bromine at position 4 (target compound) vs. 6 or 8 (analogs) affects electronic distribution. For example, bromine at position 6 in 6-bromo-4-methyl-3-phenyl-2H-chromen-2-one may deactivate the ring toward electrophilic substitution compared to position 4 .
  • Methyl vs. Bulkier Groups : The methyl group at position 3 in the target compound likely offers moderate steric hindrance compared to phenyl or acetyl groups, balancing reactivity and stability .
  • Functional Group Diversity : Hydroxy (e.g., ), chloro (), and acetyl () substituents modulate solubility, crystallinity, and biological interactions.

Physicochemical Properties

  • Molecular Weight and Polarity : Bromine increases molecular weight (~315–330 g/mol) and lipophilicity, while hydroxy or methoxy groups enhance water solubility .
  • Crystallography : Bromine’s heavy atom effect aids in X-ray crystallography. For example, 3-(6-bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione showed clear diffraction patterns (R factor = 0.046) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.